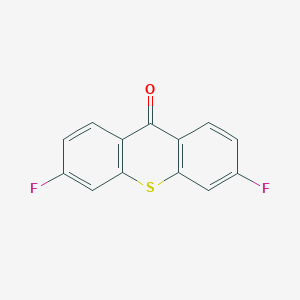
3,6-Difluoro-9H-thioxanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-9H-thioxanthen-9-one is an organic compound with the molecular formula C13H6F2OS. It belongs to the class of thioxanthones, which are known for their diverse applications in various fields such as photochemistry and medicinal chemistry. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions on the thioxanthone core, which significantly influences its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-9H-thioxanthen-9-one typically involves the fluorination of thioxanthone derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of the thioxanthone core followed by selective fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Difluoro-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thioxanthone dioxides.
Reduction: Reduction reactions can convert it into thioxanthene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Thioxanthone dioxides.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Difluoro-9H-thioxanthen-9-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,6-Difluoro-9H-thioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. In photochemical applications, the compound absorbs light and undergoes a photochemical reaction, generating reactive intermediates that initiate polymerization. In medicinal applications, it may inhibit DNA synthesis and topoisomerase activity, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Thioxanthone: A parent compound with similar photochemical properties but lacks the fluorine atoms.
Xanthone: An oxygen-containing analog with different reactivity and applications.
Azaxanthone: A nitrogen-containing analog with enhanced solubility and biological activity.
Uniqueness: 3,6-Difluoro-9H-thioxanthen-9-one is unique due to the presence of fluorine atoms, which enhance its chemical stability, reactivity, and photophysical properties. This makes it particularly valuable in applications requiring high-performance photoinitiators and advanced materials .
Eigenschaften
Molekularformel |
C13H6F2OS |
|---|---|
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
3,6-difluorothioxanthen-9-one |
InChI |
InChI=1S/C13H6F2OS/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H |
InChI-Schlüssel |
OMCLCYQFBDINEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)SC3=C(C2=O)C=CC(=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















